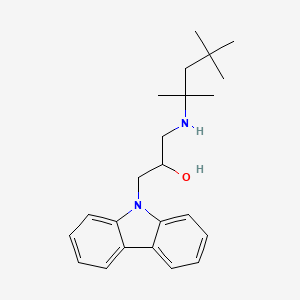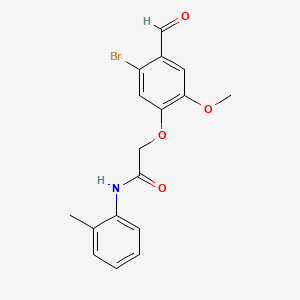
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide, also known as BFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of compounds known as phenylacetamides, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide involves the inhibition of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes, a group of inflammatory mediators. By inhibiting 5-LOX, this compound reduces the production of leukotrienes, thereby reducing inflammation. This compound also induces apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and subsequent activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, this compound has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is its potent cytotoxic effects on cancer cells, making it a promising candidate for chemotherapy. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which could limit its effectiveness in vivo. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide. One area of research could focus on improving the solubility of this compound, which could enhance its effectiveness in vivo. Another area of research could focus on elucidating the mechanism of action of this compound, which could lead to the development of more effective cancer therapies. In addition, research could explore the potential applications of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesis Methods
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide involves the reaction between 5-bromo-2-methoxyphenol and 2-methylphenylacetic acid, followed by the addition of formic acid and acetic anhydride. The resulting compound is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure this compound. This method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
Scientific Research Applications
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that this compound has potent cytotoxic effects on cancer cells, making it a promising candidate for chemotherapy. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that triggers programmed cell death. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-17(21)10-23-16-8-13(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYBZARMYRPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

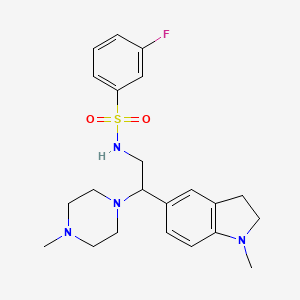
![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)
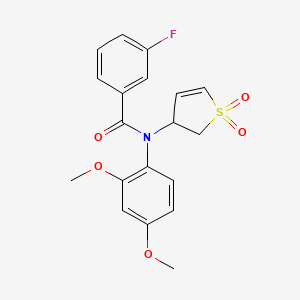
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide](/img/structure/B2804889.png)
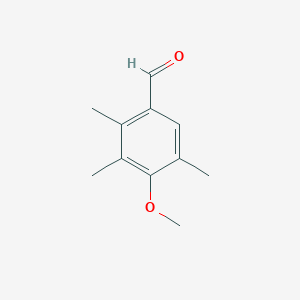
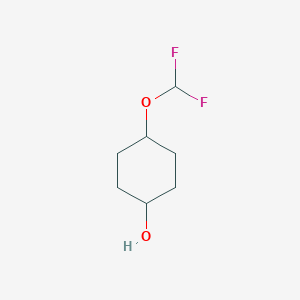
![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)
![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2804900.png)
